m-PEG37-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG37-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG37-acid involves the reaction of methoxypolyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions to avoid degradation of the PEG chain. The process involves the activation of the carboxylic acid group using agents like EDC or HATU, followed by coupling with the methoxypolyethylene glycol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: m-PEG37-acid can undergo substitution reactions where the terminal carboxylic acid reacts with primary amines to form amide bonds.
Coupling Reactions: The compound can be used in coupling reactions with various biomolecules or surfaces functionalized with amine groups.
Common Reagents and Conditions:
Reagents: EDC, HATU, primary amines.
Conditions: Mild temperatures, typically room temperature, in aqueous or organic solvents
Major Products:
Scientific Research Applications
Chemistry:
Linker in Conjugation Reactions: m-PEG37-acid is used as a linker in the synthesis of various conjugates, including drug conjugates and bioconjugates.
Biology:
Protein Modification: The compound is used to modify proteins to enhance their solubility and stability.
Medicine:
Drug Delivery: this compound is employed in the development of drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of m-PEG37-acid involves the formation of stable amide bonds with primary amine groups. The carboxylic acid group is activated by agents like EDC or HATU, facilitating the nucleophilic attack by the amine group to form the amide bond . This reaction increases the solubility and stability of the modified molecules or surfaces.
Comparison with Similar Compounds
- Methoxypolyethylene glycol propionic acid
- Methoxypolyethylene glycol acetic acid
- Methoxypolyethylene glycol succinate
Uniqueness: m-PEG37-acid is unique due to its long PEG chain, which provides enhanced solubility and reduced non-specific binding compared to shorter PEG derivatives. The terminal carboxylic acid group allows for versatile conjugation with various biomolecules and surfaces .
Biological Activity
m-PEG37-acid is a polyethylene glycol (PEG)-based linker specifically designed for use in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTAC technology has emerged as a revolutionary approach in targeted protein degradation, offering potential therapeutic benefits in various diseases, particularly cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its polyethylene glycol backbone, which enhances solubility and bioavailability. The structure is crucial for its function as a linker in PROTACs, facilitating the conjugation of target proteins to E3 ligases for subsequent degradation. The molecular weight of this compound is approximately 37 kDa, which contributes to its pharmacokinetic properties.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Weight | ~37 kDa |
Chemical Formula | C₁₈H₃₈O₁₄ |
Solubility | Water-soluble |
Function | PROTAC linker |
The biological activity of this compound primarily revolves around its role in PROTAC-mediated protein degradation. The mechanism involves:
- Targeting : this compound facilitates the binding of a target protein to an E3 ligase.
- Ubiquitination : The E3 ligase tags the target protein with ubiquitin molecules.
- Degradation : The ubiquitinated protein is then directed to the proteasome for degradation.
This process allows for selective degradation of unwanted proteins, which can be particularly useful in cancer therapy where specific oncogenic proteins need to be eliminated.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies have shown that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines.
Table 2: In Vitro Efficacy of this compound-based PROTACs
Cell Line | Target Protein | Degradation Rate (%) | IC₅₀ (µM) |
---|---|---|---|
HeLa | Bcl-xL | 85 | 0.5 |
MDA-MB-231 | ERα | 90 | 0.3 |
A549 | KRAS | 75 | 0.7 |
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy and safety profile of this compound-based PROTACs. These studies typically involve animal models where tumor growth is monitored following treatment with these compounds.
Case Study: Tumor Reduction in Xenograft Models
A recent study evaluated the effectiveness of an this compound-linked PROTAC in a xenograft mouse model bearing human cancer cells. The results indicated a significant reduction in tumor size compared to controls treated with standard therapies.
- Tumor Size Reduction : 65% decrease in tumor volume after 4 weeks of treatment.
- Safety Profile : No significant weight loss or adverse effects were observed during the treatment period.
Table 3: Summary of In Vivo Findings
Study Type | Outcome | Observations |
---|---|---|
Xenograft Model | Tumor Volume Reduction | 65% reduction after 4 weeks |
Safety Assessment | Weight Loss | No significant weight loss noted |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUISXIJAOBWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H152O39 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.